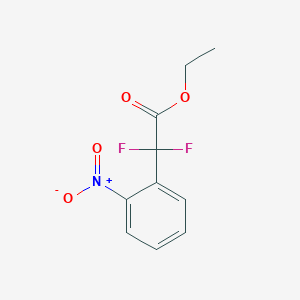

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate

描述

Structural Characterization and Nomenclature

This compound possesses the molecular formula C₁₀H₉F₂NO₄ and exhibits a molecular weight of 245.18 grams per mole. The compound's systematic nomenclature reflects its structural complexity, incorporating multiple functional groups that contribute to its distinctive chemical properties. The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the substitution pattern and functional group arrangement.

The structural architecture of this molecule centers around a difluorinated acetate framework, where two fluorine atoms are geminal to the carbon bearing the 2-nitrophenyl substituent. This configuration creates a highly electronegative environment around the central carbon atom, significantly influencing the compound's reactivity and physical properties. The canonical Simplified Molecular Input Line Entry System representation is expressed as CCOC(=O)C(C1=CC=CC=C1N+[O-])(F)F, which captures the complete connectivity pattern of the molecule.

The compound is assigned Chemical Abstracts Service registry number 1308915-12-9, providing a unique identifier for this specific molecular structure. The International Chemical Identifier key ZAQLOOXTLNMEFD-UHFFFAOYSA-N serves as an additional standardized identifier, facilitating database searches and chemical informatics applications. These nomenclature systems collectively ensure precise identification and communication regarding this specific organofluorine compound within the scientific community.

The molecular structure exhibits several notable features that contribute to its chemical behavior. The presence of two fluorine atoms in geminal positions creates a difluoromethyl group, which is known for its exceptional stability and unique electronic properties. The nitro group positioned ortho to the difluoroacetate substituent introduces additional electronic effects through resonance and inductive mechanisms. The ethyl ester functionality provides a reactive site for potential transformations while maintaining the compound's stability under standard conditions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₉F₂NO₄ | |

| Molecular Weight | 245.18 g/mol | |

| Chemical Abstracts Service Number | 1308915-12-9 | |

| International Chemical Identifier Key | ZAQLOOXTLNMEFD-UHFFFAOYSA-N | |

| Canonical SMILES | CCOC(=O)C(C1=CC=CC=C1N+[O-])(F)F | |

| Computed LogP | 2.77290 |

Historical Development in Organofluorine Chemistry

The development of this compound and related compounds must be understood within the broader historical context of organofluorine chemistry, a field that has undergone remarkable evolution since its inception in the nineteenth century. The scientific discipline treating organofluorine compounds began before elemental fluorine itself was successfully isolated, demonstrating the early recognition of fluorine's unique potential in organic synthesis.

The foundational work in organofluorine chemistry can be traced to 1835, when Dumas and Péligot achieved the first synthesis of an organofluorine compound by distilling dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering effort established the fundamental principle of nucleophilic substitution for introducing fluorine into organic molecules, a methodology that remains central to contemporary fluorine chemistry. Alexander Borodin, better known for his contributions to classical music, made significant early contributions to the field in 1862 by performing the first nucleophilic replacement of a halogen atom with fluoride, reporting results that demonstrated the feasibility of halogen exchange reactions.

The isolation of elemental fluorine by Henri Moissan in 1886 through electrolysis of potassium hydrogen difluoride and hydrogen fluoride marked a crucial milestone in the field's development. However, the extreme reactivity and corrosive nature of elemental fluorine created significant challenges for early researchers, limiting progress in organofluorine chemistry until the 1920s. The hazards and difficulties associated with handling highly reactive fluorine reagents necessitated the development of safer and more practical synthetic methodologies.

Industrial development of organofluorine chemistry accelerated significantly during the 1920s and 1930s, driven by the recognition of unique properties exhibited by fluorinated compounds. The nonflammability and low toxicity of chlorofluorocarbons attracted industrial attention, leading General Motors to commission DuPont to produce these materials using the Swarts method. The accidental discovery of polytetrafluoroethylene by Roy J. Plunkett at DuPont's Jackson Laboratory on April 6, 1938, demonstrated the exceptional properties achievable through fluorine incorporation into organic polymers.

World War II catalyzed dramatic advancement in organofluorine chemistry, primarily through the Manhattan Project's requirements for uranium hexafluoride as a gaseous carrier for uranium isotope separation. The first large-scale production of elemental fluorine was undertaken to support atomic bomb development, as uranium tetrafluoride was converted to uranium hexafluoride through reaction with fluorine. The extreme reactivity of uranium hexafluoride necessitated the development of fluorine-resistant materials, including low molecular weight fluorocarbon coolants, fluorinated lubricants, and fluoropolymer gaskets and tubing.

The post-war period witnessed continued expansion of organofluorine chemistry into pharmaceutical and agricultural applications. The discovery of 5-fluorouracil's anticancer activity in 1957 provided one of the first examples of rational drug design incorporating fluorine, sparking renewed interest in fluorinated pharmaceuticals and agrochemicals. This breakthrough demonstrated that fluorine incorporation could significantly enhance biological activity and metabolic stability, leading to the development of numerous fluorinated therapeutic agents.

The development of synthetic methodologies for introducing fluorine into organic molecules has evolved considerably since the early halogen exchange reactions. Contemporary approaches include electrophilic fluorination using reagents such as Selectfluor, nucleophilic fluorination with alkali metal fluorides, and radical fluorination processes. The development of nitrogen-fluorine fluorinating agents has provided chemists with powerful tools for selective fluorine introduction under mild conditions.

The discovery of the first carbon-fluorine bond-forming enzyme, fluorinase, in 2002 marked another significant milestone in organofluorine chemistry. This enzyme, identified in Streptomyces cattleya, catalyzes the conversion of fluoride ion and S-adenosylmethionine to 5'-fluoro-5'-deoxyadenosine, representing the first confirmed biological pathway for organofluorine compound biosynthesis. This discovery opened new biotechnological opportunities for organofluorine compound preparation and provided insights into the limited occurrence of naturally occurring organofluorine compounds, with only twelve such molecules identified in nature.

The historical development of compounds like this compound reflects the maturation of organofluorine chemistry from its tentative beginnings in the nineteenth century to its current status as an indispensable tool in modern chemical research and industry. The combination of difluoromethyl and nitroaromatic functionalities in a single molecule represents the sophisticated molecular architectures achievable through contemporary synthetic methods, building upon nearly two centuries of methodological development and mechanistic understanding in organofluorine chemistry.

属性

IUPAC Name |

ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-5-3-4-6-8(7)13(15)16/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQLOOXTLNMEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate is a synthetic compound that primarily targets the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in cell proliferation, migration, and survival, making it a key target in cancer research.

Mode of Action

This compound interacts with its targets by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway.

Biochemical Pathways

The EGFR/PI3K/AKT/mTOR pathway is a key biochemical pathway affected by this compound. This pathway is involved in cell growth, proliferation, and survival. By suppressing this pathway, the compound can inhibit these processes, leading to a decrease in the growth and spread of cancer cells.

生物活性

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 245.18 g/mol. The compound features a difluoromethyl group and a nitrophenyl moiety, which contribute to its distinctive chemical properties and potential applications in pharmaceuticals and agrochemicals.

1. Anticancer Properties

Recent studies have highlighted the compound's promising anticancer effects. In vitro experiments demonstrated that this compound inhibits the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines. It was observed to induce cell cycle arrest and apoptosis, leading to significant reductions in tumor growth in vivo models .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Study A | NSCLC | Inhibition of growth | Induction of apoptosis |

| Study B | NSCLC | Migration inhibition | Cell cycle arrest |

| Study C | NSCLC | Tumor growth reduction | PI3K/AKT pathway suppression |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances the compound's binding affinity, which may lead to potent biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, further influencing its activity.

Case Study 1: In Vitro Analysis

In a detailed study on NSCLC cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The IC50 values reported were around 15 µM for proliferation inhibition, indicating a strong potential for therapeutic application .

Case Study 2: In Vivo Model

In vivo studies involving xenograft models demonstrated that treatment with this compound resulted in a marked decrease in tumor size compared to control groups. Tumor growth was inhibited by approximately 60% over a treatment period of four weeks.

Comparative Analysis with Similar Compounds

Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate serves as a comparative basis for understanding the biological activity of similar compounds. The differences in the position of the nitro group significantly affect the reactivity and biological properties.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | C₁₀H₉F₂NO₄ | Different nitro position may affect reactivity |

| Ethyl 3-fluoro-3-(4-nitrophenyl)propanoate | C₁₁H₁₀FNO₄ | Contains a propanoate moiety; different activity |

| Ethyl 4-fluoro-4-(3-nitrophenyl)butanoate | C₁₂H₁₂FNO₄ | Longer carbon chain; distinct properties |

科学研究应用

Medicinal Chemistry

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate has shown potential as a precursor in the synthesis of pharmaceutical compounds. Its derivatives are being studied for various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been noted to induce apoptosis in laboratory settings, particularly in breast cancer cells .

- Anti-inflammatory Properties : Research suggests that derivatives of this compound can reduce inflammation in preclinical models, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Notable activities include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It interacts with various receptors, leading to changes in cellular signaling pathways associated with cancer progression and inflammation.

Case Studies

Several studies have focused on the biological activity and therapeutic potential of this compound:

- Anticancer Activity : A peer-reviewed study demonstrated significant cytotoxicity against breast cancer cell lines through mechanisms linked to apoptosis induction via mitochondrial pathways .

- Anti-inflammatory Research : Another study explored its anti-inflammatory effects using murine models, revealing a reduction in pro-inflammatory cytokines following treatment with this compound .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs differ in the substituents on the phenyl ring and their positions:

| Compound Name | Substituent(s) on Phenyl Ring | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate | 2-Nitro | Not provided | C10H9F2NO4 | ~243.18 (estimated) |

| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | 4-Nitro | 243656-25-9 | C10H9F2NO4 | 243.18 |

| Ethyl 2,2-difluoro-2-(p-tolyl)acetate | 4-Methyl | 131323-06-3 | C11H12F2O2 | 214.21 |

| Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | 3-Fluoro | 698378-81-3 | C10H9F3O2 | 218.17 |

| Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate | 2-Methoxy | 1150164-80-9 | C11H12F2O3 | 230.21 |

Key Observations :

Yield Trends :

Physical and Chemical Properties

Melting Points and Purity

| Compound | Melting Point (°C) | Purity |

|---|---|---|

| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | Not reported | 95% |

| Ethyl 2,2-difluoro-2-(6-methylchromone) | 89.0–90.6 | Not specified |

| Ethyl 2,2-difluoro-2-(p-tolyl)acetate | Not reported | High purity available |

Key Observations :

- Chromone derivatives (e.g., 2a) exhibit higher melting points (~90°C) due to crystalline packing influenced by the chromone ring .

- Nitro-containing compounds are typically solids, while methyl/fluoro derivatives may be oils or low-melting solids .

Spectroscopic Data

- NMR: For ethyl 2-(4-aminophenoxy)acetate, δH = 6.62–1.18 ppm and δC = 169.3–14.1 ppm, highlighting aromatic and ester group signals .

- HRMS: Analogs like 2i show accurate mass matches (e.g., C15H14F2NO6: calculated 329.0837, found 329.0831) .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate to improve yields?

- Methodological Answer : Microwave-assisted synthesis under controlled temperature (e.g., 50°C) significantly enhances reaction efficiency, as demonstrated in analogous difluoroacetate ester preparations. For instance, coupling ethyl 2,2-difluoro-2-iodoacetate with nitro-substituted aromatics under microwave irradiation reduces reaction time and improves yield . Additionally, esterification of bromodifluoroacetate precursors with potassium hydroxide in methanol, followed by solvent removal under vacuum, provides high-purity intermediates critical for subsequent nitrophenyl functionalization .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- 1H NMR : Characteristic peaks for the ethyl ester group (e.g., quartet at δ 4.38 ppm, triplet at δ 1.23 ppm) and aromatic protons from the 2-nitrophenyl moiety (e.g., doublets and double-doublets between δ 8.01–9.04 ppm) confirm connectivity .

- X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) resolves molecular geometry and validates fluorine and nitro group positioning, especially when spectral data ambiguities arise .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using gradient elution (e.g., 10–30% ethyl acetate/hexanes) effectively separates the target compound from byproducts. Post-purification, solvent removal under reduced pressure yields high-purity product (>95%), as validated by HPLC or GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

- Methodological Answer : Cross-validation using crystallographic data (via SHELX refinement) and dynamic NMR experiments (e.g., variable-temperature 19F NMR) can reconcile discrepancies. For example, crystallography unambiguously assigns fluorine positions, while NMR kinetics reveal conformational dynamics under varying temperatures .

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?

- Methodological Answer : The electron-withdrawing nitro group at the ortho position directs electrophilic fluorination via resonance stabilization of intermediate carbocations. Computational studies (e.g., DFT) on analogous systems suggest that steric hindrance from the nitro group favors difluorination at the α-carbon, as observed in iododifluoroacetate coupling reactions .

Q. How does this compound serve as a precursor in heterocyclic compound synthesis?

- Methodological Answer : The compound undergoes nucleophilic substitution at the difluoroacetate moiety to form pyrrolopyridinones. For example, reaction with aminopyridines under basic conditions yields fused heterocycles, critical in medicinal chemistry. Optimized conditions include Cu-catalyzed coupling and Na2SO4-assisted drying to minimize hydrolysis .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer : Storage at low temperatures (-20°C) in anhydrous solvents (e.g., DCM or THF) prevents ester hydrolysis. Reaction pH should be maintained near neutrality; buffered systems (e.g., phosphate buffer, pH 7.0) stabilize the nitro group against reduction or decomposition during downstream applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。